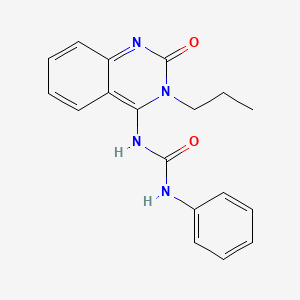![molecular formula C36H40P2S B14096896 [3-[4-(3,5-Dimethylphenyl)phosphanyl-2,5-dimethylthiophen-3-yl]-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-diphenylphosphane](/img/structure/B14096896.png)
[3-[4-(3,5-Dimethylphenyl)phosphanyl-2,5-dimethylthiophen-3-yl]-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-diphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,aR)-3-Diphenylphosphino-2-(4-bis(3,5-dimethylphenyl)phosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene is a complex organophosphorus compound. It is known for its unique structure, which includes a bicyclo[2.2.1]hept-2-ene core, making it a valuable ligand in coordination chemistry and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,aR)-3-Diphenylphosphino-2-(4-bis(3,5-dimethylphenyl)phosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene typically involves multiple steps. The process begins with the preparation of the bicyclo[2.2.1]hept-2-ene core, followed by the introduction of the phosphino groups. The reaction conditions often require the use of strong bases and specific solvents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,aR)-3-Diphenylphosphino-2-(4-bis(3,5-dimethylphenyl)phosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene undergoes various types of reactions, including:
Oxidation: The phosphino groups can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions where the phosphino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphino groups results in phosphine oxides, while substitution reactions can yield a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(1R,aR)-3-Diphenylphosphino-2-(4-bis(3,5-dimethylphenyl)phosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism by which (1R,aR)-3-Diphenylphosphino-2-(4-bis(3,5-dimethylphenyl)phosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene exerts its effects involves its ability to coordinate with metal centers. The phosphino groups act as electron donors, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (SP,S P)-1,1 -Bis bis(4-methoxy-3,5-dimethylphenyl)phosphino -2,2 -bis ®-a- (dimethylamino)benzyl ferrocene
- ®-1- (SP)-2- Bis(4-methoxy-3,5-dimethylphenyl)phosphino ferrocenyl ethyldicyclohexylphosphine
Uniqueness
What sets (1R,aR)-3-Diphenylphosphino-2-(4-bis(3,5-dimethylphenyl)phosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene apart from similar compounds is its unique bicyclo[2.2.1]hept-2-ene core. This structure provides enhanced stability and specific stereochemical properties, making it particularly effective in asymmetric catalysis.
Propriétés
Formule moléculaire |
C36H40P2S |
|---|---|
Poids moléculaire |
566.7 g/mol |
Nom IUPAC |
[3-[4-(3,5-dimethylphenyl)phosphanyl-2,5-dimethylthiophen-3-yl]-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-diphenylphosphane |
InChI |
InChI=1S/C36H40P2S/c1-23-20-24(2)22-27(21-23)37-33-26(4)39-25(3)31(33)32-30-18-19-36(7,35(30,5)6)34(32)38(28-14-10-8-11-15-28)29-16-12-9-13-17-29/h8-17,20-22,30,37H,18-19H2,1-7H3 |
Clé InChI |
HHXBXRUJMMLUGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)PC2=C(SC(=C2C3=C(C4(CCC3C4(C)C)C)P(C5=CC=CC=C5)C6=CC=CC=C6)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-benzyl-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazin-5-ol](/img/structure/B14096814.png)
![4-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzoic acid ethyl ester](/img/structure/B14096826.png)
![3-allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14096839.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14096843.png)
![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[2-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-5-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B14096850.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14096866.png)

![2-(Furan-2-ylmethyl)-7-methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096881.png)
![2-Benzyl-2,3,4,10-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one](/img/structure/B14096889.png)
![1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(2-hydroxyquinolin-4-yl)methanone](/img/structure/B14096898.png)

![1-(3-Fluorophenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096914.png)

